Imidazole-2-carboxylic acid n-butylamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-butyl-1H-imidazole-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-2-3-4-11-8(12)7-9-5-6-10-7/h5-6H,2-4H2,1H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHYTCKJKPIJQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=NC=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Imidazole 2 Carboxylic Acid N Butylamide and Analogous Imidazole Carboxamides
Direct Amidation Approaches Utilizing Imidazole-2-carboxylic Acid and n-Butylamine
Direct amidation methods, which involve the coupling of a carboxylic acid and an amine without the need for pre-activation of the carboxylic acid, represent an efficient and atom-economical approach to amide bond formation. These methods often rely on catalytic protocols to facilitate the reaction.
Catalytic Protocols for Amide Bond Formation
Group (IV) metal complexes, in general, have been explored for their catalytic activity in direct amidation reactions, offering an environmentally benign process where water is the only byproduct. nih.gov The synthesis of various amide-containing compounds, including those with heterocyclic moieties, has been achieved using such catalytic systems.
Data on the direct metal-mediated synthesis of Imidazole-2-carboxylic acid n-butylamide is not explicitly detailed in the reviewed literature. The following table presents data for analogous metal-catalyzed amidation reactions.
| Carboxylic Acid | Amine | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylacetic acid | Benzylamine | ZrCl₄ | Toluene | 110 | 95 | orgsyn.org |
| Benzoic acid | Aniline | Cp₂ZrCl₂ | Toluene | 110 | 85 | derpharmachemica.com |
Interactive Data Table
| Carboxylic Acid | Amine | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenylacetic acid | Benzylamine | ZrCl₄ | Toluene | 110 | 95 | orgsyn.org |
| Benzoic acid | Aniline | Cp₂ZrCl₂ | Toluene | 110 | 85 | derpharmachemica.com |
Boron-based catalysts, particularly boronic acids, are effective in promoting the direct formation of amides from carboxylic acids and amines. nih.govmdpi.com These reactions often require conditions that facilitate the removal of water, such as azeotropic reflux or the use of dehydrating agents. nih.gov The mechanism is thought to involve the formation of a dimeric B-X-B motif (where X can be O or NR), which activates the carboxylic acid and orchestrates the delivery of the amine nucleophile. rsc.org
Detailed investigations into boron-catalyzed amidation have revealed that the order of reagent addition can influence the reaction outcome. nih.gov Premixing the carboxylic acid with the boronic acid catalyst before the addition of the amine has been shown to be an effective approach. nih.gov While borinic acids themselves are not considered competent catalysts for this transformation, they can undergo protodeboronation to form the active boronic acid species. nih.gov The application of boron ester catalysts has also been reported, offering a novel approach with good functional group tolerance. nih.gov
Specific yields for the boron-catalyzed synthesis of this compound are not provided in the literature. The table below summarizes the results for analogous boron-catalyzed amidation reactions.
| Carboxylic Acid | Amine | Boron Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Phenylbutyric acid | Benzylamine | 3,4,5-Trifluorophenylboronic acid | Toluene | 110 | 92 | orgsyn.org |
| Benzoic acid | 4-Phenylbutylamine | 8c (a diarylborinic acid) | TAME | Reflux | High | nih.gov |
Interactive Data Table
| Carboxylic Acid | Amine | Boron Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Phenylbutyric acid | Benzylamine | 3,4,5-Trifluorophenylboronic acid | Toluene | 110 | 92 | orgsyn.org |
| Benzoic acid | 4-Phenylbutylamine | 8c (a diarylborinic acid) | TAME | Reflux | High | nih.gov |
Interestingly, imidazole (B134444) itself can act as a catalyst for the direct synthesis of amides from non-activated carboxylic acids. This methodology provides a low-cost and readily available catalytic system. The proposed mechanism involves the condensation of the carboxylic acid with imidazole to form an N-acylimidazolium intermediate. This activated species then reacts with the amine to generate the desired amide. This approach has been particularly useful for the synthesis of primary and secondary amides using urea (B33335) as a nitrogen source, avoiding the need for gaseous ammonia (B1221849) or methylamine.
The following table illustrates the use of imidazole as a catalyst in amidation reactions with various carboxylic acids and amines.
| Carboxylic Acid | Amine Source | Catalyst | Temperature (°C) | Yield (%) | Reference |
| Phenylacetic acid | N,N'-Dimethylurea | Imidazole | 130 | 84 | |
| Hydrocinnamic acid | N,N'-Dimethylurea | Imidazole | 130 | 80 | |
| Hexanoic acid | N,N'-Dimethylurea | Imidazole | 130 | 70 | |
| Phenylacetic acid | N,N'-Diphenylurea | Imidazole | 130 | 55 | |
| Hydrocinnamic acid | N,N'-Diphenylurea | Imidazole | 130 | 68 | |
| Hexanoic acid | N,N'-Diphenylurea | Imidazole | 130 | 63 |
Interactive Data Table
| Carboxylic Acid | Amine Source | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenylacetic acid | N,N'-Dimethylurea | Imidazole | 130 | 84 | |
| Hydrocinnamic acid | N,N'-Dimethylurea | Imidazole | 130 | 80 | |
| Hexanoic acid | N,N'-Dimethylurea | Imidazole | 130 | 70 | |
| Phenylacetic acid | N,N'-Diphenylurea | Imidazole | 130 | 55 | |
| Hydrocinnamic acid | N,N'-Diphenylurea | Imidazole | 130 | 68 | |
| Hexanoic acid | N,N'-Diphenylurea | Imidazole | 130 | 63 |
Reagent-Assisted Amide Coupling Strategies
A well-established method for the synthesis of amides involves the activation of carboxylic acids with thionyl chloride (SOCl₂). rsc.orgmasterorganicchemistry.com This one-pot procedure is highly efficient for producing secondary and tertiary amides. rsc.orgrsc.org The reaction proceeds by the in-situ formation of a reactive acyl chloride intermediate, which then readily reacts with the amine present in the reaction mixture. rsc.org The use of thionyl chloride is advantageous as it is a volatile and inexpensive reagent, and any excess can be easily removed by distillation. rsc.org This method has been successfully applied to a wide range of substrates, including N-protected α-amino acids, with good yields and retention of stereochemical integrity. researchgate.net
The presence of an amide solvent, such as dimethylformamide (DMF) or dimethylacetamide (DMAC), can facilitate this reaction. These solvents can react with thionyl chloride to form a Vilsmeier-Haack type reagent, which is a potent acylating agent.
While direct synthesis of this compound using this method is not explicitly documented, the general procedure is widely applicable. The following table provides examples of amides synthesized using the thionyl chloride activation method.
| Carboxylic Acid | Amine | Reagent | Solvent | Yield (%) | Reference |
| Benzoic Acid | Diethylamine | SOCl₂ | - | 90 | rsc.org |
| Phenylacetic Acid | Pyrrolidine | SOCl₂ | - | 92 | rsc.org |
| N-Boc-L-Phenylalanine | Diethylamine | SOCl₂ | - | 83 | researchgate.net |
Interactive Data Table
| Carboxylic Acid | Amine | Reagent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzoic Acid | Diethylamine | SOCl₂ | - | 90 | rsc.org |
| Phenylacetic Acid | Pyrrolidine | SOCl₂ | - | 92 | rsc.org |
| N-Boc-L-Phenylalanine | Diethylamine | SOCl₂ | - | 83 | researchgate.net |
Application of Carbamoylimidazolium Salts in Amide Generation
The use of carbamoylimidazolium salts represents a viable strategy for amide synthesis. This method involves the reaction of the hydrochloride or trifluoroacetic acid salts of primary amines with N,N'-Carbonyldiimidazole (CDI). This reaction is a useful method for creating monosubstituted carbamoylimidazoles. These resulting carbamoylimidazole reagents, which are stable in air and water, can function as masked isocyanate equivalents. researchgate.net Their reaction with various nucleophiles provides access to a range of functional groups, demonstrating their utility in constructing amide and other related bonds. researchgate.net
Use of N,N'-Carbonyldiimidazole (CDI) in Amide Synthesis
N,N'-Carbonyldiimidazole (CDI) is a widely utilized coupling reagent for the formation of amides from carboxylic acids and amines under mild conditions. researchgate.netresearchgate.net It serves as a safer alternative to more hazardous reagents like phosgene. commonorganicchemistry.com The reaction mechanism proceeds through the activation of the carboxylic acid.
Mechanism of CDI-mediated Amide Synthesis:
Activation: The carboxylic acid (e.g., Imidazole-2-carboxylic acid) reacts with CDI. The imidazole ring acts as a leaving group, forming a highly reactive acylimidazolium intermediate. youtube.com
Nucleophilic Attack: The amine (e.g., n-butylamine) then acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate. youtube.com
Product Formation: The imidazole molecule is displaced, resulting in the formation of the desired amide (e.g., this compound) and regenerating imidazole as a byproduct, along with carbon dioxide. researchgate.netyoutube.com
An advantage of using CDI is that the liberated imidazole can act as a base, often eliminating the need for an additional external base in the reaction mixture. commonorganicchemistry.com The byproducts, imidazole and CO2, are relatively benign, which is particularly advantageous in large-scale synthesis. researchgate.net
| Reactant 1 | Reactant 2 | Coupling Reagent | Key Intermediate | Product | Byproducts |
| Carboxylic Acid | Amine | CDI | Acylimidazolium Salt | Amide | Imidazole, CO₂ |
This table illustrates the general CDI-mediated amidation reaction.
Active Ester Intermediate Strategies for Amide Formation
The active ester strategy is another effective method for amide bond formation. In this approach, the carboxylic acid is first converted into an "active ester," which contains a good leaving group. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an amine.
For instance, in the synthesis of dissymmetrically disubstituted imidazole-4,5-dicarboxamides, an imidazole phenyl ester-carboxamide intermediate is utilized. nih.gov A similar strategy can be applied to the synthesis of this compound. The imidazole-2-carboxylic acid would first be converted to an active ester, for example, by reacting it with a phenol (B47542) or N-hydroxysuccinimide. This active ester intermediate would then readily react with n-butylamine to yield the final amide product. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) are known to facilitate the formation of these active esters, which are then attacked by an amine to form the amide. masterorganicchemistry.com This method is particularly useful for sensitive substrates and is a cornerstone of peptide synthesis. masterorganicchemistry.com
Synthesis of Imidazole-2-carboxylic Acid Precursors
The synthesis of the target amide is contingent on the availability of its precursor, imidazole-2-carboxylic acid. This key intermediate can be synthesized through several distinct routes. nih.gov
Carbon Dioxide Fixation Routes for 4,5-Disubstituted Imidazole-2-carboxylic Acids
A direct method for synthesizing imidazole-2-carboxylic acids involves the fixation of carbon dioxide. This process allows for the carboxylation of a pre-existing imidazole ring at the C2 position. The reaction involves treating a 4,5-disubstituted imidazole with carbon dioxide under superatmospheric pressure and elevated temperatures (150°C to 300°C) in the presence of a base. google.com
This carboxylation reaction is typically carried out under pressures ranging from 10 to 300 bar, with alkali metal carbonates, bicarbonates, or hydroxides serving as the base. google.com
| Starting Imidazole | Base | Temperature | Pressure | Product | Yield | Reference |
| 4,5-dichloroimidazole | K₂CO₃ | 200°C | Autogenous | 4,5-dichloroimidazole-2-carboxylic acid | 75% | google.com |
| Benzimidazole | K₂CO₃ | 250°C | Autogenous | Benzimidazole-2-carboxylic acid | 73% | google.com |
This table presents examples of imidazole-2-carboxylic acid synthesis via CO₂ fixation as described in patent literature. google.com
Oxidation Pathways from Imidazole-2-carboxaldehydes to Carboxylic Acids
Imidazole-2-carboxylic acids can be readily prepared by the oxidation of the corresponding imidazole-2-carboxaldehydes. orgsyn.org A common and effective method utilizes hydrogen peroxide as the oxidizing agent.
In a typical procedure, an aqueous solution of 30% hydrogen peroxide is added to a solution of imidazole-2-carboxaldehyde in water. chemicalbook.com The reaction is allowed to proceed at room temperature for an extended period (e.g., 72 hours). After the reaction is complete, removal of the water yields the product, 1H-imidazole-2-carboxylic acid, as a white crystalline solid in high yield (97.5%). chemicalbook.com
Reduction of Imidazole-2-carboxaldehydes to Imidazole-2-methanols
While not a direct route to the carboxylic acid, the reduction of imidazole-2-carboxaldehydes to their corresponding alcohols, imidazole-2-methanols, is a relevant transformation. These alcohols can be precursors in other synthetic schemes. The hydrogenation of 2-imidazolecarboxaldehyde (IMZC) is a consecutive reaction where 1H-imidazole-2-methanol (IMZ2MOL) is formed as an intermediate. rsc.org This reduction can be achieved using catalytic hydrogenation. For example, using a palladium-impregnated aluminum-titanium mixed oxide catalyst (Pd/ATMO) under hydrogen pressure (10 atm) at elevated temperatures (140°C) can facilitate this transformation as the initial step before further hydrogenation to 2-methylimidazole. rsc.org
Derivatization of Imidazole-2-carboxylates
The synthesis of this compound can be efficiently achieved through the derivatization of imidazole-2-carboxylates. This method represents a direct and common pathway for forming the amide bond. The core of this transformation is a nucleophilic acyl substitution reaction where an ester of imidazole-2-carboxylic acid (such as the methyl or ethyl ester) is treated with n-butylamine.
The reaction typically involves the attack of the nitrogen atom of n-butylamine on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the alkoxy group (e.g., methoxide (B1231860) or ethoxide) to yield the final n-butylamide product. To facilitate this reaction, a condensing agent or catalyst may be employed, and heating is often required to drive the reaction to completion. For instance, the synthesis of various amide derivatives of a related nitro-imidazole carboxylic acid has been successfully carried out using phosphorus oxychloride as a condensing agent. derpharmachemica.com Similarly, direct amidation of carboxylic acids can be catalyzed by compounds like imidazole itself. nih.gov
This approach is versatile and can be adapted for the synthesis of a wide range of analogous imidazole carboxamides by varying the amine used in the reaction.
Table 1: General Scheme for Derivatization of Imidazole-2-carboxylates
| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product |
| Imidazole-2-carboxylate (e.g., R=Methyl, Ethyl) | n-Butylamine | Heat, Condensing Agent (e.g., POCl₃) | This compound |
| Imidazole-2-carboxylate | Various primary/secondary amines | Heat, Condensing Agent | Corresponding Imidazole-2-carboxamide |
Multi-Component Reaction Strategies in Imidazole Amide Synthesis
Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like imidazole amides from simple, readily available starting materials in a single step. nih.gov These reactions are highly valued for their atom economy and ability to rapidly generate diverse molecular scaffolds. nih.gov
Ugi-Type Four-Component Reactions Involving Imidazole Carboxylic Acids and Butylamine (B146782)
The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that produces α-acetamido carboxamide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govnih.govtcichemicals.com This reaction is exceptionally versatile for creating peptidomimetics and other complex structures. organic-chemistry.org
To synthesize a derivative related to this compound, the Ugi-4CR would utilize imidazole-2-carboxylic acid as the acid component and n-butylamine as the amine component. The other two components would be an aldehyde (or ketone) and an isocyanide.
The reaction mechanism is understood to begin with the condensation of butylamine and the aldehyde to form an imine. organic-chemistry.org The imine is then protonated by imidazole-2-carboxylic acid, forming an iminium ion. This ion undergoes nucleophilic attack by the isocyanide, followed by an intramolecular acyl transfer (the Mumm rearrangement), to yield the final α-acylamino carboxamide product. nih.gov This one-pot procedure allows for significant structural diversity by simply varying the aldehyde and isocyanide components.
Table 2: Components for Ugi-4CR Synthesis of Imidazole-2-carboxamide Derivatives
| Carboxylic Acid | Amine | Aldehyde/Ketone | Isocyanide |
| Imidazole-2-carboxylic acid | n-Butylamine | Formaldehyde | tert-Butyl isocyanide |
| Imidazole-2-carboxylic acid | n-Butylamine | Benzaldehyde | Cyclohexyl isocyanide |
| Imidazole-2-carboxylic acid | n-Butylamine | Acetone | Benzyl (B1604629) isocyanide |
Ring Closure Reactions for Imidazole Derivative Formation
An alternative to modifying an existing imidazole ring is to construct the ring itself through a cyclization reaction. Several classic and modern synthetic methods allow for the formation of the imidazole core with substituents that are, or can be converted to, the desired n-butylamide group. nih.govwikipedia.org
Debus-Radziszewski Imidazole Synthesis: This multicomponent reaction synthesizes imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. wikipedia.org By using a primary amine in place of ammonia, N-substituted imidazoles can be produced. wikipedia.org If one of the starting materials contains a precursor to a carboxylic acid or amide group, this method can be adapted to produce imidazole carboxamides.
Van Leusen Imidazole Synthesis: This method forms imidazoles from aldimines and tosylmethyl isocyanide (TosMIC). wikipedia.org The versatility of the starting aldimine allows for the introduction of various substituents onto the imidazole ring.
Metal-Catalyzed Cyclizations: Modern methods include metal-catalyzed reactions, such as the cyclization of amido-nitriles, which can produce 2,4-disubstituted NH-imidazoles. rsc.org The nitrile group can subsequently be hydrolyzed to a carboxylic acid and then converted to the n-butylamide.
Reactions from Other Heterocycles: Imidazoles can also be synthesized via the ring transformation of other heterocyclic systems, such as the reaction of 2H-azirines with benzimidates in the presence of a zinc(II) chloride catalyst. rsc.org
These ring-forming strategies provide access to a wide array of substituted imidazoles that can serve as key intermediates for the synthesis of this compound. rsc.org
Sustainable Chemistry Considerations in Imide Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmacologically relevant molecules, including imidazole amides. The focus is on developing methods that are not only efficient but also minimize environmental impact. nih.govresearchgate.net
Development of Environmentally Benign Synthetic Protocols
Significant progress has been made in creating greener synthetic pathways for imidazole derivatives, moving away from hazardous reagents and solvents. nih.gov Key developments include:
Use of Green Solvents: Protocols have been developed using environmentally benign solvents like water or employing reusable ionic liquids, which can enhance reaction rates and simplify product isolation. nih.gov
Solvent-Free Conditions: Many modern syntheses are conducted under solvent-free conditions, often with the aid of microwave irradiation or solid-supported catalysts. This approach significantly reduces volatile organic compound (VOC) emissions and simplifies workup procedures. rsc.org
Microwave-Assisted Synthesis: The use of microwaves can dramatically reduce reaction times and improve yields for the synthesis of substituted imidazoles compared to conventional heating methods. derpharmachemica.com
Enzymatic Synthesis: Biocatalysis, particularly the use of enzymes like Candida antarctica lipase (B570770) B (CALB), offers a highly sustainable method for amide bond formation. nih.gov These reactions proceed under mild conditions, often with high selectivity, and avoid the use of toxic coupling reagents. nih.gov
These sustainable protocols not only reduce the environmental footprint of chemical synthesis but also often lead to more efficient and cost-effective processes. nih.govresearchgate.net
Catalyst Design for Improved Selectivity and Yield
The development of advanced catalysts is central to modern, sustainable organic synthesis. For imidazole amide synthesis, catalyst design focuses on improving efficiency, selectivity, and reusability. nih.gov
Heterogeneous Catalysts: Solid-supported catalysts, such as ferric chloride on silica (B1680970) (FeCl₃/SiO₂) or zeolites like ZSM-11, are highly advantageous. rsc.orgrsc.org They are easily separated from the reaction mixture by filtration, allowing for simple recovery and reuse over multiple reaction cycles without significant loss of activity. nih.govrsc.org This simplifies purification and reduces catalyst waste.
Nanocatalysts: Magnetic nanoparticles functionalized with catalytic moieties (e.g., L-proline) have been used to synthesize substituted imidazoles. rsc.org Their magnetic properties allow for easy separation from the reaction medium.
Benign Metal Catalysts: There is a shift towards using catalysts based on abundant and less toxic metals like iron and copper, replacing more hazardous or expensive precious metals. rsc.orgorganic-chemistry.org
Organocatalysis: The use of small organic molecules as catalysts, such as imidazole or L-proline derivatives, avoids the use of metals altogether. nih.govrsc.org These catalysts can promote reactions with high efficiency and selectivity.
Through careful catalyst design, chemists can achieve higher yields and better control over the reaction products, making the synthesis of this compound and its analogs more selective and sustainable. nih.govnih.gov
Table 3: Comparison of Catalysts in Imidazole Synthesis
| Catalyst Type | Example | Advantages | Reference |
| Heterogeneous | ZSM-11 Zeolite, FeCl₃/SiO₂ | Reusable, easy separation, solvent-free conditions | rsc.org, rsc.org |
| Ionic Liquid | DABCO-based ILs | Reusable, eco-friendly solvent (water), high yields | nih.gov |
| Nanocatalyst | L-proline derived magnetic NPs | Easy magnetic separation, reusability | rsc.org |
| Enzymatic | Candida antarctica lipase B | Mild conditions, high selectivity, green solvent | nih.gov |
| Organocatalyst | Imidazole | Low-cost, metal-free | nih.gov |
Advanced Spectroscopic and Structural Elucidation of Imidazole 2 Carboxylic Acid N Butylamide and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. It provides information on the chemical environment of individual protons (¹H) and carbon atoms (¹³C), allowing for the precise mapping of the molecular skeleton and the investigation of dynamic processes such as protonation.
The ¹H and ¹³C NMR spectra of Imidazole-2-carboxylic acid n-butylamide are expected to show distinct signals corresponding to the imidazole (B134444) ring and the n-butylamide side chain. The chemical shifts (δ) are influenced by the electronic environment of each nucleus.
¹H NMR: The imidazole ring protons typically appear in the aromatic region of the spectrum. The N-H proton of the imidazole ring can exhibit a broad signal, and its chemical shift is highly dependent on the solvent and concentration. Protonation of the imidazole ring at the N1 atom leads to a significant downfield shift of the ring protons, reflecting an increase in the aromatic character of the resulting imidazolium (B1220033) cation. nih.gov The protons of the n-butyl group will appear in the aliphatic region, with chemical shifts influenced by their proximity to the electron-withdrawing amide group.
¹³C NMR: The carbonyl carbon of the amide group is characteristically deshielded, appearing at a downfield chemical shift (typically 160-180 ppm). libretexts.org The carbons of the imidazole ring have chemical shifts that are sensitive to substitution and protonation state. Upon protonation, the chemical shifts of the imidazole ring carbons are also affected, which can be used to study acid-base equilibria. rsc.org The four distinct carbon atoms of the n-butyl chain will show signals in the upfield region of the spectrum.
Expected Chemical Shifts: The following table outlines the anticipated ¹H and ¹³C NMR chemical shifts for this compound in a neutral state. Actual values can vary depending on the solvent and experimental conditions.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Imidazole C2-Carbonyl | - | ~160-165 |
| Imidazole C4/C5 | ~7.1 - 7.7 | ~120-130 |
| Imidazole N-H | Variable (broad) | - |
| Amide N-H | ~8.0 - 8.5 (broad) | - |
| Butyl-CαH₂ | ~3.3 - 3.5 | ~39-41 |
| Butyl-CβH₂ | ~1.5 - 1.7 | ~31-33 |
| Butyl-CγH₂ | ~1.3 - 1.5 | ~19-21 |
| Butyl-CδH₃ | ~0.9 - 1.0 | ~13-15 |
To refine the assignment of NMR signals and gain a deeper understanding of the electronic structure, experimental spectra can be correlated with quantum-chemical calculations. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, often employed within Density Functional Theory (DFT), is a powerful tool for predicting NMR chemical shifts. mdpi.com
The process involves:
Geometry Optimization: The three-dimensional structure of this compound is optimized using a selected level of theory (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)). researchgate.netresearchgate.net
NMR Shielding Calculation: Using the optimized geometry, the isotropic magnetic shielding constants (σ) for each nucleus are calculated using the GIAO method.
Chemical Shift Prediction: The calculated shielding constants are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard, typically Tetramethylsilane (TMS), using the equation: δ = σ(ref) - σ(sample). mdpi.com
Correlations between the experimentally observed and the calculated chemical shifts for a series of related imidazole derivatives have shown good agreement, validating the accuracy of the theoretical models. researchgate.net Such correlations can be instrumental in confirming structural assignments and interpreting subtle electronic effects within the molecule.
Infrared and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the specific functional groups present, providing a molecular fingerprint.
The IR and Raman spectra of this compound are dominated by the characteristic vibrations of the imidazole ring and the secondary amide linkage.
Imidazole Group: The imidazole ring gives rise to several characteristic bands. The N-H stretching vibration typically appears as a broad band in the IR spectrum around 3100-3300 cm⁻¹. Ring stretching modes, involving C=C and C=N bonds, are observed in the 1400-1600 cm⁻¹ region. Deprotonation of the imidazole ring leads to noticeable changes in the vibrational spectra. nih.govnih.gov
Amide Group: Amides exhibit several distinct vibrational bands, the most prominent being the Amide I and Amide II bands. researchgate.net
Amide I: This band, appearing in the 1630-1680 cm⁻¹ range, is primarily due to the C=O stretching vibration. Its position is sensitive to hydrogen bonding.
Amide II: Found between 1510-1570 cm⁻¹, this band results from a combination of N-H in-plane bending and C-N stretching vibrations.
N-H Stretch: The amide N-H stretching vibration is typically observed in the 3200-3400 cm⁻¹ region.
Characteristic Vibrational Frequencies:
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Amide | N-H Stretch | 3200 - 3400 |
| Imidazole | N-H Stretch | 3100 - 3300 |
| Alkyl C-H | C-H Stretch | 2850 - 3000 |
| Amide | Amide I (C=O Stretch) | 1630 - 1680 |
| Imidazole | C=C, C=N Ring Stretch | 1400 - 1600 |
| Amide | Amide II (N-H Bend, C-N Stretch) | 1510 - 1570 |
Computational methods, particularly DFT, can be used to predict the Raman spectra of molecules. chemrxiv.orgnih.gov These calculations provide the vibrational frequencies and their corresponding Raman intensities, aiding in the interpretation of experimental data. researchgate.net The accuracy of predicted spectra can be influenced by several factors, including the choice of the functional and basis set. For charged species or molecules in solution, it is often necessary to include solvent effects in the calculation to achieve good agreement with experimental results. rsc.org The computational prediction of Raman spectra for imidazole derivatives has been successfully demonstrated, providing valuable insights into their vibrational properties. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ions.
For this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would confirm its molecular weight. The fragmentation pattern under electron ionization (EI) or electrospray ionization (ESI) is expected to be characteristic of an amide. nih.gov
A primary and highly probable fragmentation pathway for amides is the cleavage of the amide bond (N-CO). libretexts.orgnih.gov This would result in the formation of a stable imidazole-2-carbonyl acylium ion. Further fragmentation could involve the loss of carbon monoxide (CO) from this acylium ion. youtube.com Other fragmentations would arise from the n-butyl side chain, typically involving the loss of alkyl radicals. Primary amides can also undergo a McLafferty rearrangement if a γ-hydrogen is present, though this is less common for N-substituted amides. libretexts.orgyoutube.com
Expected Mass Spectrometry Fragments:
| m/z Value (Proposed) | Fragment Ion | Proposed Loss |
| 167 | [M]⁺ | Molecular Ion |
| 168 | [M+H]⁺ | Protonated Molecule |
| 111 | [C₄H₃N₂CO]⁺ | Loss of n-butylamine (•C₄H₉NH) |
| 95 | [C₄H₃N₂]⁺ | Loss of n-butyl isocyanate (C₄H₉NCO) |
| 83 | [C₄H₃N₂CO - CO]⁺ | Loss of CO from the acylium ion |
| 73 | [C₄H₉NH]⁺ | n-Butylamine cation radical |
Chemical Reactivity and Derivatization of Imidazole 2 Carboxylic Acid N Butylamide and Analogues
Modifications at the n-Butylamide Moiety
The n-butylamide portion of the molecule presents opportunities for altering the compound's stability and interactions through modifications targeting the amide bond and the amide nitrogen.
Hydrolytic Stability and Pathways of the Amide Bond
The amide bond, while generally stable due to resonance, is a key site for potential hydrolytic degradation. researchgate.net In the context of imidazole (B134444) derivatives, the stability of this bond is influenced by the electronic properties of the heterocyclic ring. N-acyl imidazoles, for instance, are known to be significantly more reactive toward nucleophilic attack, including hydrolysis, compared to typical acyclic or aryl amides. nih.gov This increased reactivity is attributed to the electron-withdrawing nature of the imidazole ring, which reduces the resonance stabilization of the amide bond.
The hydrolysis of related heterocyclic compounds, such as 1,2-disubstituted imidazolines, has been studied to understand degradation pathways. researchgate.net These studies indicate that the rate of hydrolysis is pH-dependent and that the introduction of sterically bulky or branched substituents on the ring can enhance hydrolytic stability. researchgate.net For "Imidazole-2-carboxylic acid n-butylamide", hydrolysis would lead to the cleavage of the amide bond, yielding imidazole-2-carboxylic acid and n-butylamine. The stability can be influenced by the surrounding chemical environment and the presence of enzymatic catalysts.
| Factor | Influence on Hydrolytic Stability | Rationale |
|---|---|---|
| Electronic Nature of Imidazole Ring | Decreases stability | The electron-withdrawing character of the ring reduces amide resonance, making the carbonyl carbon more electrophilic. nih.gov |
| Steric Hindrance near Amide | Increases stability | Bulky groups can physically block the approach of nucleophiles like water to the carbonyl carbon. researchgate.net |
| pH of the Medium | Variable; hydrolysis can be catalyzed by acid or base | Both acid and base catalysis can accelerate the cleavage of the amide bond. researchgate.net |
Reactivity of the Amide Nitrogen
The nitrogen atom of the amide group in "this compound" is generally considered to have low nucleophilicity. This is a consequence of the delocalization of its lone pair of electrons into the adjacent carbonyl group, a phenomenon responsible for the planarity and stability of the amide bond. However, the amide proton is acidic (pKa ~17) and can be removed by a strong base, generating an amidate anion. This anion is significantly more reactive and can undergo reactions such as N-alkylation or N-acylation, although harsh conditions are typically required.
The primary role of the amide group in terms of reactivity is its ability to participate in hydrogen bonding. The amide nitrogen acts as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. derpharmachemica.com This property is crucial for the molecule's interaction with biological targets. While direct chemical reactions involving the amide nitrogen are not common under physiological conditions, its hydrogen-bonding capacity is a key determinant of the compound's pharmacological profile. The imidazole ring itself is amphoteric, meaning it can act as both an acid and a base, with the N-3 nitrogen being the basic site. wikipedia.orgtsijournals.com
Derivatization of the Imidazole Ring
The imidazole ring is a versatile scaffold for chemical modification, offering multiple sites for derivatization to fine-tune the molecule's properties.
N-Alkylation Strategies and their Influence on Reactivity
The imidazole ring of "this compound" contains a pyrrole-type nitrogen (N-1) that can be deprotonated and subsequently alkylated. The regioselectivity of N-alkylation in unsymmetrically substituted imidazoles is a critical consideration, as it yields two possible isomers which can have different properties. otago.ac.nz The outcome of the alkylation is influenced by several factors, including the nature of the substituent on the imidazole ring, the alkylating agent, and the reaction conditions. otago.ac.nz
For imidazoles with electron-withdrawing groups, alkylation tends to occur at the nitrogen atom further away from the substituent. otago.ac.nz Advanced strategies, such as the use of a triethylsilyl (SEM) protecting group, allow for highly regioselective N-alkylation, providing a programmable approach to synthesizing complex imidazole derivatives. nih.gov This method enables the synthesis of specific isomers by directing the alkyl group to either the N-1 or N-3 position. nih.gov The introduction of an alkyl group on the imidazole nitrogen can significantly impact the molecule's steric and electronic profile, influencing its reactivity and ability to interact with biological targets.
| Condition | Controlling Factor | Favored Product | Reference |
|---|---|---|---|
| Basic Medium (Anionic Imidazole) | Electronic & Steric Effects | Alkylation at the sterically less hindered and electronically less deactivated nitrogen. | otago.ac.nz |
| Neutral Medium (Free Base) | Tautomeric Equilibrium | The product ratio is controlled by the dominant tautomer, even if it is the less reactive one. | otago.ac.nz |
| SEM-Protection Strategy | Directed Synthesis | Allows for selective N-alkylation at either N-1 or N-3, providing high regiocontrol. | nih.gov |
Substitution Reactions at Positions 4 and 5 of the Imidazole Ring
The C-4 and C-5 positions of the imidazole ring are susceptible to electrophilic substitution reactions. globalresearchonline.net The inherent reactivity of these positions allows for the introduction of a wide range of functional groups. Methods for substitution include halogenation, nitration, and acylation. youtube.com A powerful strategy for functionalization involves the deprotonation of these positions using a strong base, such as n-butyllithium, to form a lithiated intermediate, which can then react with various electrophiles. youtube.com
Tuning Lipophilicity/Hydrophilicity Balance via Substituent Changes
The balance between lipophilicity (fat-solubility) and hydrophilicity (water-solubility) is a critical parameter for any potential therapeutic agent. This balance can be precisely tuned by introducing or modifying substituents on the imidazole ring or the n-butylamide moiety. Lipophilicity is often described by the partition coefficient, LogP.
For instance, introducing non-polar alkyl or aryl groups at the C-4 or C-5 positions will generally increase the lipophilicity of the molecule. researchgate.net Conversely, incorporating polar functional groups, such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups, will enhance its hydrophilicity. Structure-activity relationship studies on related imidazole carboxamides have shown that modifications to substituents can significantly alter properties like solubility and plasma stability, which are often linked to the lipophilicity/hydrophilicity balance. nih.gov The strategic placement of different functional groups allows for the optimization of the molecule's pharmacokinetic profile.
Dynamic Covalent Chemistry Applications of this compound and Analogues
The unique structural features of this compound, particularly the acylimidazole moiety, suggest its potential utility in the realm of dynamic covalent chemistry (DCC). This field of chemistry focuses on the formation of covalent bonds that are reversible under specific conditions, allowing for the creation of dynamic materials that can adapt, self-heal, and be recycled. The reactivity of the acylimidazole group is central to these potential applications.
Reversible Exchange Reactions Involving Imidazole-Urea Bonds
While direct studies on this compound in dynamic covalent chemistry are not extensively documented in publicly available research, the principles of DCC suggest that the core imidazole structure can participate in reversible reactions. A key area of interest is the formation and exchange of imidazole-urea bonds.
Recent research has highlighted the potential of dynamic imidazole-urea bonds in the design of recyclable and crosslinked polymers. dntb.gov.ua These systems leverage the reversible reaction between an imidazole-containing compound and an isocyanate to form a dynamic covalent network. The reversibility of these bonds is influenced by both electronic and steric factors. researchgate.net
The general principle of dynamic urea (B33335) bond chemistry involves the reversible dissociation of a urea bond into an isocyanate and an amine. tudelft.nl The stability and dynamicity of these bonds can be tuned. For instance, trisubstituted ureas are generally more dynamic than disubstituted ones, and the use of sterically demanding amines and electron-deficient isocyanates can facilitate reversibility. tudelft.nl In the context of imidazole-containing structures, the aromaticity of the imidazole ring can contribute to the stability of the dynamic system. researchgate.net
The exchange reaction can be influenced by external stimuli such as temperature or the presence of catalysts. For example, some dynamic urea systems exhibit exchange reactions at elevated temperatures, allowing for the reprocessing and healing of polymer materials. rsc.org The table below summarizes key factors influencing the dynamicity of urea-based bonds, which can be extrapolated to potential imidazole-urea systems.
| Factor | Influence on Dynamicity | Rationale |
| Substitution | Trisubstituted ureas are more dynamic | Increased steric hindrance weakens the C-N bond |
| Steric Hindrance | Bulky substituents on the amine increase dynamicity | Destabilizes the urea linkage, favoring dissociation |
| Electronics | Electron-withdrawing groups on the isocyanate enhance reversibility | Stabilizes the isocyanate fragment upon dissociation |
| Catalysis | Lewis acids (e.g., zinc salts) can lower the dissociation temperature | Coordination to the urea oxygen facilitates C-N bond cleavage rsc.org |
This table provides a generalized overview of factors influencing dynamic urea bonds based on available literature.
The reversible nature of these bonds allows for the creation of covalent adaptable networks (CANs), which are polymeric materials capable of changing their topology through bond exchange. This property is highly desirable for creating self-healing and recyclable thermosets.
Aminolysis Reactions for Polymer Degradation
Aminolysis, the cleavage of a chemical bond by an amine, is a significant reaction in the context of polymer degradation, particularly for polyesters. nih.gov This process involves a nucleophilic attack by an amine on the carbonyl carbon of an ester linkage, leading to chain scission and the formation of an amide and a hydroxyl group. nih.gov While the primary role in this reaction is played by the amine and the ester-containing polymer, compounds like this compound could theoretically be involved in several ways, for instance, as a product of the degradation of a polymer containing this moiety.
The efficiency of aminolysis is dependent on several factors, including the type of polymer, the nature of the amine, the reaction temperature, and the solvent. Studies on the aminolysis of various aliphatic polyesters have shown that the susceptibility to degradation varies, with polylactic acid (PLLA) being more susceptible than polycaprolactone (B3415563) (PCL). mdpi.com The process can be used to functionalize polymer surfaces by introducing amine groups, which can alter surface properties like wettability and biocompatibility. nih.gov
The degradation of polymers through aminolysis can be controlled to produce oligomers with specific end-groups. For example, the aminolysis of poly-3-hydroxybutyrate (PHB) with diamines has been shown to rapidly decrease the molecular weight of the polymer, yielding aminated oligomers. mdpi.com The rate of degradation and the final molecular weight of the oligomers can be controlled by adjusting the molar ratio of the amine to the polymer. mdpi.com
The table below presents data on the aminolysis of various polyesters, illustrating the impact of polymer type and reaction time on the introduction of amine groups.
| Polymer | Amine Treatment Time | Resultant Amine Group Concentration (nmol/cm²) |
| PCL Film | 5 min | ~1 |
| PLCL Film | 5 min | ~35 |
| PLLA Film | 5 min | >100 (high degradation) |
| PCL Nanofibers | 30 min | ~2 |
| PLCL Nanofibers | 30 min | ~100 |
| PLLA Nanofibers | 30 min | >200 (high degradation) |
Data adapted from studies on the aminolysis of polyester (B1180765) films and nanofibers, illustrating the relative reactivity. mdpi.com
The acylimidazole functionality within this compound is known to be a good acylating agent, more reactive than a simple amide but less so than an acid chloride. This reactivity suggests that polymers incorporating such a moiety could be designed to be controllably degradable under specific aminolytic conditions. The N-acylimidazole group can act as a leaving group in nucleophilic acyl substitution reactions, which could be exploited in the design of "smart" polymers that release active molecules or degrade in response to specific amine-containing triggers.
Structure Activity Relationship Sar Studies of Imidazole 2 Carboxylic Acid N Butylamide Derivatives
Impact of N-Alkyl Chain Length on Biological Functionality
The length of the N-alkyl chain on the amide group of imidazole (B134444) derivatives can significantly influence their biological activity. This is often attributed to changes in lipophilicity, which affects the compound's ability to cross cell membranes and interact with its biological target. nih.govnih.gov
Systematic studies on various classes of imidazole-containing compounds have demonstrated that altering the length of the N-alkyl chain can modulate their efficacy. For instance, in a series of 1-hexadecyl-3-alkyl imidazolium (B1220033) bromide surfactants, the aggregation behavior with sodium dodecyl sulfate (B86663) was found to be dependent on the alkyl chain length at the N3 position. nih.gov Shorter chains (n=2, 4, 6) led to the formation of gels, while longer chains (n=8, 10, 12, 14, 16) resulted in precipitation. nih.gov
In another study on imidazole-based surfactants, an increase in the alkyl chain length led to a decrease in the diffusion coefficient. researchgate.net This is due to a higher molecular weight and a steric effect that increases the hydrophobicity of the molecules, thereby slowing their transport. researchgate.net The electrochemical behavior of these surfactants was also affected by the alkyl chain length, with oxidation-reduction peaks shifting as the chain length increased. researchgate.net
The following table illustrates the hypothetical impact of N-alkyl chain length on the biological activity (e.g., inhibitory concentration IC₅₀) of Imidazole-2-carboxylic acid amides.
| N-Alkyl Chain | Hypothetical IC₅₀ (µM) |
| Methyl | 50 |
| Ethyl | 25 |
| Propyl | 15 |
| n-Butyl | 10 |
| n-Pentyl | 18 |
| n-Hexyl | 30 |
This data is illustrative to demonstrate the concept and may not represent actual experimental values.
Significance of Substituents at the Imidazole C2-Position
The substituent at the C2-position of the imidazole ring is a critical determinant of biological activity. This position is often involved in key interactions with biological targets.
Effect of Carboxylic Acid Moiety on Activity
The carboxylic acid group at the C2-position is a key feature for the biological activity of many imidazole derivatives. For example, 1H-imidazole-2-carboxylic acid (ICA) derivatives have been identified as potent inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to carbapenem (B1253116) antibiotics. nih.gov The carboxylic acid moiety often acts as a crucial anchor, coordinating with metal ions in the active site of enzymes. nih.gov In SAR studies of angiotensin II receptor antagonists, imidazole-5-carboxylic acid derivatives showed that the carboxylic acid group is a key component for activity. nih.gov
Comparison with Aldehyde and Alcohol Derivatives
Replacing the carboxylic acid at the C2-position with other functional groups, such as an aldehyde or an alcohol, can dramatically alter the biological activity. Generally, aldehydes are highly reactive chemical species. mdpi.com The conversion of a carboxylic acid to an aldehyde or alcohol changes the electronic and steric properties of the molecule, which in turn affects its binding affinity to the target.
For instance, studies on imidazole-2-carboxaldehyde have shown that it can exist in equilibrium with a stable hydrate (B1144303) form, a property not observed for the corresponding carboxylic acid or alcohol. researchgate.net This difference in chemical behavior can lead to different biological outcomes. While specific comparative studies on the n-butylamide derivatives are limited, general principles of medicinal chemistry suggest that the hydrogen bonding capacity and acidity of the carboxylic acid are often crucial for target interaction, and replacing it may lead to a loss of activity.
The following table provides a hypothetical comparison of the biological activity of C2-substituted imidazole derivatives.
| C2-Substituent | Hypothetical Biological Activity (Relative Units) |
| Carboxylic Acid | 100 |
| Aldehyde | 40 |
| Alcohol | 20 |
| Ester (Methyl) | 60 |
This data is illustrative and serves to highlight the potential differences in activity.
Influence of Imidazole N1-Substituents on Biological Interactions
Substituents at the N1-position of the imidazole ring play a significant role in modulating the biological interactions of the molecule. The N1-substituent can influence the compound's conformation, lipophilicity, and ability to form hydrogen bonds. mdpi.com
In the development of MBL inhibitors based on 1H-imidazole-2-carboxylic acid, appropriate substituents at the N1-position were found to be important for achieving potent inhibition. nih.gov These substituents can engage in interactions with flexible loops in the active site of the enzyme, enhancing binding affinity. nih.gov Similarly, in a study of imidazole-coumarin conjugates with antiviral activity, the presence of a hydrogen atom at the N1-position was found to be a key factor for potency and selectivity. mdpi.com N-alkylation of imidazole compounds can alter their pharmacological actions and pharmacokinetics. mdpi.com
Correlation Between Molecular Structure and Protonation States (pKa Effects on Activity)
The imidazole ring is amphoteric, meaning it can act as both an acid and a base. wikipedia.org The pKa of the imidazole ring is a critical parameter that influences its protonation state at physiological pH. wikipedia.orgzenodo.org This, in turn, affects its solubility, permeability, and ability to interact with biological targets. nih.govresearchgate.net
The pKa of the conjugate acid of imidazole is approximately 7.0, while the pKa for the deprotonation of the N1-proton is around 14.5. wikipedia.orgzenodo.org These values can be significantly influenced by substituents on the imidazole ring. For example, the presence of a metal ion coordinated to the imidazole ring of histidine can decrease its pKa. nih.govresearchgate.net
pKa Values and their Relation to Drug Solubility, Permeability, and Protein Binding
The pKa of a drug molecule is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The protonation state affects a molecule's charge, which in turn influences its solubility in aqueous environments (like blood plasma) and its ability to cross lipid membranes.
Generally, the uncharged form of a molecule is more lipid-soluble and can more easily permeate cell membranes. The charged, or ionized, form is typically more water-soluble. The Henderson-Hasselbalch equation can be used to determine the ratio of ionized to un-ionized drug at a given pH, based on its pKa.
Protein binding is also influenced by the pKa. The charge of a molecule can affect its electrostatic interactions with binding sites on proteins like human serum albumin.
The following table illustrates the relationship between pKa and the percentage of ionization at physiological pH (7.4), which subsequently affects solubility and permeability.
| Compound | pKa | % Ionized at pH 7.4 (as a base) | Relative Water Solubility | Relative Permeability |
| Imidazole Derivative A | 6.5 | 11.5% | Low | High |
| Imidazole Derivative B | 7.4 | 50% | Moderate | Moderate |
| Imidazole Derivative C | 8.0 | 80.1% | High | Low |
This data is illustrative and based on the Henderson-Hasselbalch equation for a basic compound.
Electron-Withdrawing Effects on Imidazole Nitrogen Basicity
The basicity of the imidazole ring system, a crucial factor in the biological activity of many compounds, is significantly influenced by the electronic nature of its substituents. In the context of Imidazole-2-carboxylic acid n-butylamide and its derivatives, the introduction of electron-withdrawing groups (EWGs) onto the imidazole ring has a pronounced effect on the basicity of the ring nitrogens. This section explores the detailed research findings regarding these electronic effects.
The fundamental principle governing this relationship is that electron-withdrawing groups decrease the electron density on the imidazole ring, thereby reducing the availability of the lone pair of electrons on the sp²-hybridized nitrogen atom for protonation. masterorganicchemistry.com This leads to a decrease in the basicity of the imidazole, which is quantitatively expressed as a lower pKa value of its conjugate acid. pharmaguideline.com Conversely, electron-donating groups increase the electron density and thus enhance the basicity. pharmaguideline.com
The position of the substituent on the imidazole ring also plays a critical role in the extent of this effect. For instance, studies on related imidazole derivatives have shown that the impact of a substituent on the C2 position is more significant compared to substitutions at the C4 or C5 positions. This is attributed to the proximity of the C2 position to both nitrogen atoms in the ring, allowing for a more direct electronic influence.
The carboxamide group at the C2 position, as in this compound, is itself considered to be electron-withdrawing. Therefore, the starting compound already possesses a lower basicity compared to unsubstituted imidazole. Further substitution with even stronger electron-withdrawing groups would incrementally decrease the basicity.
To illustrate the expected impact of electron-withdrawing substituents on the basicity of the imidazole nitrogen in derivatives of this compound, a hypothetical data table is presented below. The pKa values are illustrative and based on established principles of physical organic chemistry.
| Substituent (R) on Imidazole Ring | Position of Substituent | Relative Electron-Withdrawing Strength | Expected pKa of Imidazole Nitrogen (Conjugate Acid) |
| -H (Unsubstituted this compound) | - | Moderate (due to carboxamide) | ~ 5.5 - 6.0 |
| -Cl | 4(5) | Strong | ~ 4.5 - 5.0 |
| -Br | 4(5) | Strong | ~ 4.4 - 4.9 |
| -CN | 4(5) | Very Strong | ~ 3.5 - 4.0 |
| -NO₂ | 4(5) | Very Strong | ~ 3.0 - 3.5 |
Table 1: Expected pKa Trends for Substituted this compound Derivatives
Note: The pKa values presented in this table are hypothetical and are intended to illustrate the trend of decreasing basicity with increasing electron-withdrawing strength of the substituent. Actual experimental values may vary.
Research Applications and Potential Functional Roles of Imidazole 2 Carboxylic Acid N Butylamide Derivatives
Metallo-β-Lactamase (MBL) Inhibition Studies
Derivatives of Imidazole-2-carboxylic acid have emerged as a significant area of research in the fight against antibiotic resistance, particularly in the development of inhibitors for Metallo-β-Lactamases (MBLs). These bacterial enzymes are a primary cause of resistance to last-resort carbapenem (B1253116) antibiotics, and currently, no clinically approved MBL inhibitors are available. nih.govnih.govnih.gov MBLs are categorized into three subclasses (B1, B2, and B3) and utilize one or two zinc ions in their active site to hydrolyze and inactivate a broad range of β-lactam antibiotics. nih.govnih.govmdpi.com The B1 subclass, which includes Verona Integron-encoded MBLs (VIM) and New Delhi Metallo-β-lactamase (NDM), are the most clinically relevant. nih.govmiamioh.edu
Research has identified 1H-imidazole-2-carboxylic acid as a crucial core structure, or metal-binding pharmacophore (MBP), for targeting multiple B1 MBLs. nih.govresearchgate.net This scaffold serves as a foundational anchor for designing potent inhibitors. nih.gov Structure-activity relationship (SAR) studies have demonstrated the importance of this specific core; replacing 1H-imidazole-2-carboxylic acid with other structurally similar MBPs, with the exception of thiazole-4-carboxylic acid, generally leads to a decrease in MBL inhibition. nih.gov This highlights the unique suitability of the imidazole-2-carboxylic acid moiety for interacting with the MBL active site.
MBLs feature a characteristic αβ/βα sandwich fold with a shallow, solvent-exposed active site groove containing the catalytic zinc ions. nih.govnih.gov In B1 enzymes like VIM and NDM, the active site is typically di-zinc, with the ions coordinated by key amino acid residues such as histidine, aspartate, and cysteine. nih.gov The inhibitory action of imidazole-2-carboxylic acid derivatives stems from their ability to interact with this di-zinc center. Crystallographic analyses show that the carboxylate group and the thiazole (B1198619) nitrogen atom of the inhibitor can coordinate with the Zn(II) ions. nih.gov
Beyond direct metal binding, these inhibitors also engage with flexible loops that flank the active site, particularly loop L3 and L10 in B1 enzymes. nih.govnih.gov These interactions are crucial for achieving potent inhibition and contribute significantly to the inhibitor's binding affinity. nih.gov Interestingly, studies have shown that extremely strong binding to free zinc ions is not a prerequisite for potent MBL inhibition, suggesting that interactions within the enzyme's active site architecture are paramount. nih.gov
The development of powerful MBL inhibitors has been significantly advanced by structure-guided optimization and detailed structure-activity relationship (SAR) studies. nih.govnih.gov Research has revealed that the strategic placement of appropriate substituents, particularly at the 1-position of the 1H-imidazole-2-carboxylic acid (ICA) core, is critical for achieving high-potency inhibition against class B1 MBLs, especially VIM-type enzymes. nih.gov
These modifications are designed to enhance interactions with the flexible active site loops and to improve the molecule's ability to penetrate the outer membrane of Gram-negative bacteria. nih.gov Through such optimization, researchers have successfully identified derivatives with significant potency. For instance, one study identified a compound (designated as 28) that exhibited IC₅₀ values as low as 0.018 µM for both VIM-2 and VIM-5 enzymes. nih.gov Another study reported imidazole (B134444) derivatives with IC₅₀ values of 39 µM and 46 µM against the IMP-1 MBL. nih.gov
Inhibition of Metallo-β-Lactamases by Imidazole Derivatives
| Compound Derivative | Target MBL | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 28 (An optimized 1H-imidazole-2-carboxylic acid derivative) | VIM-2 | 0.018 | nih.gov |
| Compound 28 (An optimized 1H-imidazole-2-carboxylic acid derivative) | VIM-5 | 0.018 | nih.gov |
| Synthesized Imidazole Derivative 1 | IMP-1 | 39 | nih.gov |
| Synthesized Imidazole Derivative 2 | IMP-1 | 46 | nih.gov |
A key goal of developing MBL inhibitors is to restore the efficacy of carbapenem antibiotics, which are rendered ineffective by MBL-producing bacteria. nih.gov When co-administered with a carbapenem like meropenem (B701), potent imidazole-2-carboxylic acid derivatives demonstrate a powerful synergistic effect, effectively resensitizing resistant bacteria to the antibiotic. nih.govnih.govnih.gov
In microbiological tests, these inhibitors have been shown to significantly lower the Minimum Inhibitory Concentration (MIC) of meropenem. nih.govnih.gov For example, certain optimized compounds, at a concentration of just 1 µg/ml, were able to reduce the meropenem MIC by a factor of at least 16. nih.gov This synergistic activity has been demonstrated against engineered Escherichia coli strains that produce MBLs and even against challenging, clinically isolated Pseudomonas aeruginosa that produce the VIM-2 MBL. nih.gov Morphological analysis of bacterial cells treated with the combination of an inhibitor and meropenem confirmed that the inhibitor successfully crossed the outer membrane to reverse the antibiotic's activity. nih.gov
Synergistic Effect with Meropenem
| Inhibitor | Bacterial Strain | Effect | Reference |
|---|---|---|---|
| Optimized 1H-imidazole-2-carboxylic acid derivatives | MBL-producing strains | ≥16-fold reduction in Meropenem MIC at 1 µg/ml | nih.gov |
| Compound 55 (An optimized ICA derivative) | Engineered E. coli (producing VIM-2) | Potent synergistic antibacterial activity | nih.gov |
| Compound 55 (An optimized ICA derivative) | Clinical P. aeruginosa isolate (producing VIM-2) | Potent synergistic antibacterial activity | nih.gov |
| Nitrilotriacetic acid (3) / N-(phosphonomethyl)iminodiacetic acid (5) | MBL-producing pathogenic strains | Up to 128-fold reduction in Meropenem MIC | nih.gov |
General Antimicrobial Activity Investigations
While a primary focus has been on MBL inhibition, the broader imidazole chemical family is known for its diverse biological activities, including direct antimicrobial effects. researchgate.netnih.gov The imidazole moiety is a component of various antimicrobial drugs used against both bacteria and fungi. nih.govwikipedia.org
Derivatives containing the imidazole scaffold have been evaluated for their intrinsic antibacterial activity against a range of pathogens, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.govnih.gov These investigations are crucial for understanding the full therapeutic potential of this class of compounds. For instance, certain imidazole-based molecular hybrids have demonstrated notable activity against these bacteria. One study found that an imidazole/dehydroabietic acid hybrid showed potent activity against B. subtilis with a Minimum Inhibitory Concentration (MIC) value of 1.6 µM, which was comparable to the reference antibiotic amikacin. nih.gov
Antimicrobial Activity of Imidazole-Containing Hybrids
| Compound | Bacterial Strain | MIC (µM) | Reference |
|---|---|---|---|
| 5-nitroimidazole/dehydroabietic acid hybrid (82) | Bacillus subtilis CGMCC 1.1162 | 1.6 | nih.gov |
| 5-nitroimidazole/dehydroabietic acid hybrid (82) | Staphylococcus aureus CGMCC 1.1361 | Significant Activity (value not specified) | nih.gov |
| 5-nitroimidazole/pyrrole hybrid (2a-d) | Staphylococcus aureus | 20-40 | nih.gov |
| 5-nitroimidazole/1,3,4-oxadiazole hybrid (62e, 62h, 62i) | Escherichia coli ATCC 35128 | 4.9-17 | nih.gov |
Activity Profiles Against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa)
Derivatives of 1H-imidazole-2-carboxylic acid (ICA) have been identified as promising agents to combat antibiotic resistance in Gram-negative bacteria, particularly by inhibiting metallo-β-lactamases (MBLs). nih.gov MBLs are enzymes produced by bacteria that can hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, including the 'last-resort' carbapenems. nih.gov Developing effective MBL inhibitors is a critical strategy to restore the efficacy of these antibiotics. nih.gov
Structure-activity relationship (SAR) studies have been central to optimizing ICA derivatives. Research has shown that appropriate substituents at the ICA 1-position are crucial for potent inhibition of class B1 MBLs, such as the Verona Integron-encoded MBLs (VIMs). nih.gov These substituents engage in specific interactions with flexible active site loops of the enzymes. nih.gov
In one study, a series of ICA derivatives were synthesized and evaluated for their ability to potentiate the activity of meropenem against engineered Escherichia coli strains and clinically isolated Pseudomonas aeruginosa producing VIM-2 MBL. nih.gov One of the most potent inhibitors, compound 55 , demonstrated significant synergistic antibacterial activity. nih.gov This compound was able to cross the outer membrane of the bacteria and reverse the resistance to meropenem. nih.gov Further microbiological tests confirmed that many of the synthesized compounds showed improved synergistic effects with meropenem against MBL-producing bacteria. nih.gov Some derivatives, at a concentration of just 1 µg/ml, were capable of reducing the minimum inhibitory concentration (MIC) of meropenem by at least 16-fold. nih.gov
Other studies have also explored the antibacterial potential of various imidazole derivatives against these Gram-negative pathogens. mdpi.comnih.gov For instance, certain 3-(2-4-diphenyl-1H-imidazole-z-y)-1H-pyrazole derivatives showed potent antibacterial activity against E. coli and P. aeruginosa, comparable to standard drugs. mdpi.comnih.gov Additionally, N-alkylimidazole derivatives have been investigated as potential inhibitors of quorum sensing in P. aeruginosa, a cell-to-cell communication system that regulates virulence and biofilm formation. nih.gov Longer alkyl chains on the imidazole ring were associated with better antimicrobial and biofilm inhibition properties. nih.gov
Interactive Table: Synergistic Activity of ICA Derivatives with Meropenem
| Bacterial Strain | MBL Type | ICA Derivative | Fold Reduction in Meropenem MIC | Reference |
|---|---|---|---|---|
| Engineered E. coli | VIM-2 | Compound 55 | Significant | nih.gov |
| Clinical P. aeruginosa | VIM-2 | Compound 55 | Significant | nih.gov |
Antifungal Activity Investigations (e.g., Candida albicans)
The imidazole scaffold is a well-established pharmacophore in antifungal drug development, with many marketed drugs like miconazole (B906) and clotrimazole (B1669251) belonging to this class. nih.gov Research into new imidazole derivatives continues to be an active area, aiming to overcome resistance and broaden the spectrum of activity. nih.gov Derivatives of imidazole have demonstrated potential inhibitory effects against various fungal pathogens, including Candida albicans. mdpi.comresearchgate.net
Studies on 5-aminoimidazole-4-carbohydrazonamide derivatives have explored their mechanism of action against C. albicans. nih.govresearchgate.net While these compounds did not inhibit ergosterol (B1671047) synthesis, a common target for azole antifungals, they were found to stimulate the generation of reactive oxygen species (ROS) within the yeast cells. nih.govresearchgate.net This increase in ROS appears to be a key part of their antifungal activity. nih.gov Additionally, one of the tested compounds, 2h , significantly inhibited the formation of germ tubes in C. albicans. nih.gov Germ tube formation is a crucial virulence factor for C. albicans, as it is the initial step in the transition from a yeast to a hyphal form, which is essential for tissue invasion. nih.gov
In another study, a series of imidazole derivatives containing a 2,4-dienone motif were synthesized and evaluated. nih.gov Several of these compounds showed improved and broad-spectrum antifungal activities against various Candida species. nih.gov Notably, compounds 31 and 42 exhibited potent activity against a fluconazole-resistant strain of C. albicans, both with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL. nih.gov
Interactive Table: Antifungal Activity of Imidazole Derivatives against Candida species
| Derivative Type | Candida Strain | Key Finding | MIC | Reference |
|---|---|---|---|---|
| 5-aminoimidazole-4-carbohydrazonamide (2h) | C. albicans | Inhibition of germ tube formation | - | nih.gov |
| Imidazole-dienone (31) | Fluconazole-resistant C. albicans 64110 | Potent antifungal activity | 8 µg/mL | nih.gov |
Applications in Advanced Materials Science and Polymer Chemistry
The unique chemical properties of the imidazole group have led to its exploration in the field of materials science, particularly in the development of dynamic and recyclable polymers.
Incorporation into Dynamic Covalent Networks and Cross-Linked Polymers
Dynamic covalent networks (DCNs) are cross-linked polymers containing reversible covalent bonds that can undergo exchange reactions, allowing the material to be reprocessed, repaired, or recycled. nih.govnih.gov The imidazole moiety has been utilized to create these dynamic bonds. The reaction between an imidazole and an isocyanate forms an imidazole-urea bond (IUB), which is highly reversible through a thermally dissociative mechanism. acs.org This reversibility allows for the dynamic breaking and reforming of cross-links within the polymer network. acs.org
This approach has been used to construct novel cross-linked polyurethane-ureas (IMCPU) where histamine (B1213489) (which contains an imidazole ring) acts as a chain extender. acs.org These materials can be reprocessed multiple times through melt processing. acs.org The dynamic nature of the IUBs is a key feature that imparts these desirable "greener" material properties. bohrium.com The development of DCNs is a significant strategy for creating sustainable polymeric materials that can potentially replace conventional, non-recyclable thermosets. nih.gov
Design of Recyclable Polyurethane-Ureas Based on Imidazole-Urea Bonds
The formation of dynamic and reversible imidazole-urea bonds (IUBs) is a key strategy in designing recyclable polyurethane-ureas (PUUs). acs.org These bonds can be formed through a rapid, self-catalytic reaction between an imidazole and an isocyanate, eliminating the need for additional catalysts. acs.org The resulting cross-linked polyurethane-ureas (IMCPU) demonstrate the ability to be recycled multiple times via melt processing and can be chemically broken down (aminolyzed) at room temperature. acs.org
The incorporation of these dynamic bonds into the polymer structure addresses a major environmental concern associated with traditional thermosetting polymers, which are difficult to recycle due to their stable, permanent cross-links. bohrium.comnih.gov By using imidazole-based dynamic chemistry, it is possible to create materials that combine the robust performance of thermosets with the reprocessability of thermoplastics. acs.orgmdpi.com This approach opens new pathways for designing PUUs with optimal performance for a variety of applications while promoting a circular economy for polymer materials. bohrium.comresearchgate.net
Potential as Fine Chemicals and Intermediates for Functional Materials
The imidazole ring and its derivatives, including imidazole-2-carboxylic acid, serve as versatile building blocks and intermediates in the synthesis of functional materials and fine chemicals. nih.govrsc.org Their favorable properties, such as good bioavailability and tissue penetrability, make them valuable in medicinal chemistry, but their utility extends into materials science as well. nih.gov
The synthesis of various imidazole-2,4-dicarboxylic acid derivatives, for example, provides a platform for creating more complex molecules. rsc.org These intermediates can be subjected to further chemical transformations to introduce different functional groups, tailoring the molecule for specific applications. rsc.org The ability to create diverse derivatives from a core imidazole structure highlights its importance as a foundational chemical for developing new functional materials with programmed properties. nih.gov
Other Enzyme Inhibition and Protein Interaction Studies
Beyond their antimicrobial applications, imidazole-2-carboxylic acid derivatives have been investigated for their ability to interact with and inhibit other key enzymes. A notable example is their activity against Insulin-Degrading Enzyme (IDE), a zinc metalloprotease involved in the degradation of insulin (B600854) and amyloid-β peptides. nih.govresearchgate.net The dysfunction of IDE is linked to type-2 diabetes and Alzheimer's disease. nih.gov
A high-throughput screening identified an initial hit compound which led to the synthesis and structure-activity relationship (SAR) study of 48 analogues of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids. nih.gov These studies revealed that the carboxylic acid, the imidazole ring, and a tertiary amine were critical for inhibitory activity. nih.gov The compounds act as dual-binding inhibitors, interacting with both an exosite (a binding site away from the active center) and the catalytic site of IDE. nih.govresearchgate.net Docking and co-crystallization studies provided the structural basis for this inhibition mechanism. nih.gov Through optimization, derivatives with improved activity, solubility, and stability were developed, yielding useful chemical probes for exploring the physiological and pathological roles of IDE. nih.gov
In other research, various 2-substituted benzimidazole, benzothiazole, and indole (B1671886) derivatives were tested for their ability to inhibit hyaluronidase, an enzyme involved in the breakdown of hyaluronic acid in the extracellular matrix. mdpi.com The results indicated that the nature of the substituent at the 2-position significantly influenced inhibitory activity, with bulky groups like phenyl or benzyl (B1604629) being more effective than smaller alkyl groups in some cases. mdpi.com
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition (of related imidazole-2-carboxaldehyde)
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in the insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. The inhibition of PTP1B can enhance insulin sensitivity, and therefore, the discovery of potent and selective PTP1B inhibitors is a major goal in drug development.
Research into related imidazole compounds, specifically imidazole-2-carboxaldehyde derivatives, has shown promise in this area. While not a direct n-butylamide, the aldehyde functional group at the 2-position of the imidazole ring serves as a crucial pharmacophore for interacting with the PTP1B active site. For instance, 1-benzyl-1H-imidazole-2-carboxaldehyde has been a subject of study. nist.gov The core imidazole structure and the substituent at the 2-position are critical for binding and inhibitory activity. The exploration of various substituents on the imidazole ring has been a strategy to optimize the potency and selectivity of these inhibitors.
Investigation of Mur Ligase Inhibition (of related imidazo[1,2-a]pyridine-2-carboxylic acid derivatives)
Mur ligases are essential enzymes in the bacterial cell wall biosynthesis pathway, specifically in the cytoplasmic steps of peptidoglycan formation. The inhibition of these enzymes presents a promising strategy for the development of new antibacterial agents, particularly in an era of increasing antibiotic resistance.
Derivatives of imidazo[1,2-a]pyridine-2-carboxylic acid have been investigated as potential inhibitors of Mur ligases. This scaffold, while different from a simple imidazole, contains an imidazole ring fused to a pyridine (B92270) ring. The carboxylic acid functional group at the 2-position is a key feature for interacting with the active site of the Mur ligase enzymes. Structure-activity relationship (SAR) studies on these derivatives have demonstrated that modifications to the imidazo[1,2-a]pyridine (B132010) core can significantly impact their inhibitory activity. The development of these compounds as antibacterial agents is an active area of research, aiming to address the urgent need for new treatments for bacterial infections.
Conclusion and Future Research Directions
Current Knowledge Gaps and Unexplored Avenues in Imidazole-2-carboxylic acid n-butylamide Research
The existing body of research has largely concentrated on the parent compound, 1H-imidazole-2-carboxylic acid (ICA) , and its derivatives as potent inhibitors of metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to bacteria. nih.govnih.gov Studies have successfully utilized structure-guided optimization of ICA derivatives to develop inhibitors against clinically relevant MBLs like Verona Integron-encoded MBLs (VIMs). nih.gov
However, the specific n-butylamide derivative remains largely uncharacterized in the scientific literature. The primary knowledge gap is the absence of data on whether the addition of the n-butylamide group enhances, diminishes, or alters the MBL inhibitory activity observed in the parent ICA scaffold. Furthermore, the broader pharmacological profile of this specific molecule is almost entirely unexplored. Imidazole (B134444) derivatives are known to possess a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties. nih.govmdpi.comdovepress.com It is unknown if This compound exhibits any of these therapeutic effects. The influence of the lipophilic n-butyl chain on the compound's pharmacokinetic properties, such as cell membrane permeability and metabolic stability, is another critical unexplored avenue.
| Table 1: Potential Research Avenues for this compound |
| Research Area |
| Specific Focus |
| Rationale |
| MBL Inhibition |
| Comparative analysis against parent 1H-imidazole-2-carboxylic acid and other derivatives. |
| Anticancer Screening |
| In vitro screening against a panel of human cancer cell lines (e.g., breast, colon, lung). |
| Antifungal Activity |
| Testing against pathogenic fungi such as Candida albicans and Aspergillus niger. |
| Pharmacokinetic Profiling |
| In vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies. |
| Anti-inflammatory Potential |
| Evaluation in cellular models of inflammation. |
Emerging Methodologies for Synthesis and Characterization of Imidazole Carboxamides
The classical methods for imidazole synthesis, such as the Debus or Radiszewski reactions, are well-established. pharmaguideline.comchemijournal.com However, modern synthetic chemistry offers more efficient, sustainable, and versatile approaches that could be applied to the production of This compound and its analogs.
Emerging synthetic methodologies include microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and improve yields. derpharmachemica.com One-pot, multi-component reactions are also gaining prominence for their efficiency and atom economy in creating complex imidazoles from simple precursors. researchgate.netorganic-chemistry.org For the characterization of these molecules, standard techniques like NMR, FT-IR, and mass spectrometry remain essential. acs.orgmdpi.com However, for a deeper understanding of structure-activity relationships (SAR), advanced techniques are indispensable. X-ray crystallography, for instance, has been pivotal in revealing the distinct binding modes of imidazole-based inhibitors within enzyme active sites, guiding further rational design. nih.govacs.org
| Table 2: Emerging Methodologies in Imidazole Carboxamide Synthesis and Characterization |
| Methodology |
| Application |
| Advantage |
| Synthesis |
| Microwave-Assisted Synthesis |
| Rapid synthesis of imidazole carboxamide libraries. derpharmachemica.com |
| Multi-Component Reactions |
| One-pot synthesis from simple starting materials. organic-chemistry.org |
| Flow Chemistry |
| Continuous and scalable production. |
| Characterization |
| X-ray Crystallography |
| Elucidating the 3D structure and binding interactions with biological targets. nih.gov |
| High-Resolution Mass Spectrometry |
| Accurate mass determination and structural elucidation. acs.org |
| 2D-NMR Spectroscopy |
| Detailed structural assignment of complex derivatives. acs.org |
Prospective Areas for Functional Material Development and Biomedical Research
Beyond its potential as a single-molecule therapeutic, the imidazole scaffold lends itself to the development of advanced functional materials. Imidazole and its derivatives can form supramolecular complexes through noncovalent interactions, leading to materials with novel properties and applications in drug delivery and biocompatible systems. nih.gov The ability of the imidazole nitrogen atoms to coordinate with metal ions also makes these compounds excellent candidates for the design of chemosensors for ion detection. mdpi.com
In biomedical research, the most immediate prospect for This compound is its evaluation as an antibacterial agent, building upon the research into its parent acid as an MBL inhibitor. nih.gov The addition of the n-butylamide could enhance its ability to cross bacterial membranes. nih.gov Furthermore, the broad biological activity of the imidazole class strongly suggests that this compound should be screened for other therapeutic activities. Many imidazole derivatives have shown significant potential as anticancer agents by interfering with key cellular processes like cell proliferation. mdpi.comdovepress.com The antifungal activity of imidazoles is well-documented, and new derivatives are continually sought to combat resistant fungal strains. nih.govnih.gov
| Table 3: Prospective Biomedical and Material Applications |
| Application Area |
| Specific Goal |
| Underlying Principle |
| Biomedical |
| Antibacterial Adjuvant |
| To restore the efficacy of carbapenem (B1253116) antibiotics against resistant bacteria. nih.gov |
| Anticancer Agent |
| To identify novel cytotoxic agents against various cancer types. nih.gov |
| Antifungal Agent |
| To develop new treatments for fungal infections. nih.gov |
| Functional Materials |
| Supramolecular Gels |
| Creation of biocompatible materials for drug delivery or tissue engineering. |
| Chemosensors |
| Development of sensors for the detection of specific metal ions. mdpi.com |
Future Directions in Advanced Mechanistic and Computational Modeling for Rational Design
The rational design of new therapeutic agents and functional materials can be significantly accelerated by advanced computational techniques. mdpi.com For This compound , in silico studies represent a crucial and cost-effective first step to predict its biological potential.
Molecular docking simulations can be employed to model the interaction of the compound with the active sites of various target proteins, such as MBLs or cancer-related kinases. nih.govnih.gov This can provide initial hypotheses about its mechanism of action and guide experimental screening. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can be developed once a series of related analogs are synthesized and tested, allowing for the prediction of activity based on chemical structure. Furthermore, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the compound when bound to its target, revealing key interactions and informing the design of next-generation derivatives with enhanced potency and selectivity. mdpi.com These computational approaches are integral to modern drug discovery and will be essential for unlocking the full potential of the imidazole carboxamide class. nih.govacs.org
| Table 4: Computational Approaches for Rational Design |
| Modeling Technique |
| Objective |
| Expected Outcome |
| Molecular Docking |
| Predict binding modes and affinities to biological targets (e.g., enzymes, receptors). nih.govnih.gov |
| Molecular Dynamics (MD) |
| Simulate the dynamic behavior and stability of the ligand-protein complex over time. mdpi.com |
| QSAR |
| Develop mathematical models correlating chemical structure with biological activity. |
| ADME/Tox Prediction |
| In silico prediction of pharmacokinetic and toxicity profiles. |
Q & A
Q. How should researchers address variability in spectroscopic data across different batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
